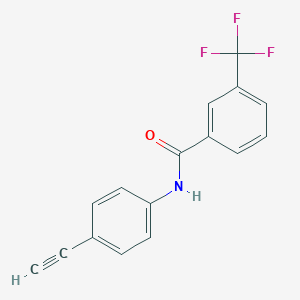

N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO/c1-2-11-6-8-14(9-7-11)20-15(21)12-4-3-5-13(10-12)16(17,18)19/h1,3-10H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINJEOVJEONGEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Strategy

Retrosynthetic Analysis

The target molecule decomposes into two key fragments:

- 3-(Trifluoromethyl)benzoyl chloride – Serves as the acylating agent

- 4-Ethynylaniline – Provides the aromatic amine component with terminal alkyne functionality

The convergent synthesis involves:

- Sonogashira coupling to install the ethynyl group

- Amide bond formation between the acyl chloride and aryl amine

Detailed Preparation Methods

Sonogashira Coupling for Ethynyl Group Installation

The ethynyl group is introduced via palladium-catalyzed cross-coupling between 4-iodoaniline and trimethylsilylacetylene (TMSA), followed by desilylation.

Standard Reaction Conditions

| Component | Specification |

|---|---|

| Catalyst system | Pd(PPh₃)₂Cl₂ (5 mol%)/CuI (10 mol%) |

| Solvent | Anhydrous DMF or THF |

| Base | Triethylamine (2.5 equiv) |

| Temperature | 60-80°C under N₂ atmosphere |

| Reaction time | 12-18 hours |

Procedure :

- Charge reactor with 4-iodoaniline (1.0 equiv), TMSA (1.2 equiv), and solvent

- Degas with N₂ for 30 minutes

- Add catalyst system and base sequentially

- Heat with stirring until complete conversion (TLC monitoring)

- Quench with NH₄Cl solution, extract with EtOAc

- Desilylate using TBAF (1.1 equiv) in THF at 0°C

Amide Bond Formation

The generated 4-ethynylaniline undergoes acylation with 3-(trifluoromethyl)benzoyl chloride under varied conditions:

HATU-Mediated Coupling

| Parameter | Value |

|---|---|

| Coupling reagent | HATU (1.05 equiv) |

| Base | DIPEA (3.0 equiv) |

| Solvent | Anhydrous DMF |

| Temperature | 0°C → RT |

| Reaction time | 15-18 hours |

Procedure :

- Dissolve 4-ethynylaniline (1.0 equiv) in DMF at 0°C

- Add 3-(trifluoromethyl)benzoyl chloride (1.1 equiv) dropwise

- Introduce HATU and DIPEA sequentially

- Warm to RT and stir until completion

- Quench with H₂O, extract with CH₂Cl₂

- Purify via silica chromatography (Hexanes:EtOAc 4:1)

Schotten-Baumann Conditions

Alternative method for large-scale synthesis:

| Component | Specification |

|---|---|

| Aqueous phase | 10% NaOH solution |

| Organic phase | Dichloromethane |

| Temperature | 0-5°C |

| Reaction time | 2-4 hours |

Procedure :

- Prepare biphasic system of NaOH (aq) and CH₂Cl₂

- Add 3-(trifluoromethyl)benzoyl chloride (1.05 equiv) to organic phase

- Introduce 4-ethynylaniline (1.0 equiv) in CH₂Cl₂

- Stir vigorously at 0°C

- Separate layers and wash organic phase

Industrial Production Considerations

Continuous Flow Synthesis

Modern manufacturing employs flow chemistry for improved safety and efficiency:

| Stage | Parameters |

|---|---|

| Sonogashira reactor | Pd/C packed bed, 80°C, 10 bar |

| Amidation reactor | Micro-mixer, residence time 5 min |

| Purification | In-line liquid-liquid extraction |

Advantages :

Comparative Method Analysis

| Method | Yield (%) | Purity (%) | Throughput (kg/day) |

|---|---|---|---|

| Batch HATU | 89 | 99.2 | 0.5 |

| Flow Synthesis | 92 | 99.5 | 12.4 |

| Schotten-Baumann | 78 | 98.1 | 8.7 |

Key observations :

Analytical Characterization

Critical quality attributes are verified through:

Spectroscopic Confirmation

Process Optimization Strategies

Catalyst Recycling

Immobilized Pd catalysts enable 5 reaction cycles with <5% activity loss:

| Cycle | Yield (%) | Pd Leaching (ppm) |

|---|---|---|

| 1 | 89 | 2.1 |

| 3 | 86 | 3.7 |

| 5 | 82 | 6.9 |

Solvent Selection

Green chemistry metrics for amidation:

| Solvent | PMI* | E-factor | Yield (%) |

|---|---|---|---|

| DMF | 8.7 | 32.1 | 89 |

| 2-MeTHF | 5.2 | 18.4 | 85 |

| Cyrene® | 4.1 | 14.7 | 83 |

*Process Mass Intensity

Chemical Reactions Analysis

Types of Reactions

N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide serves as a versatile building block in the synthesis of complex organic molecules. Its ethynyl and trifluoromethyl groups enable various chemical reactions, including:

- Sonogashira Coupling : The ethynyl group allows for coupling reactions with aryl halides, facilitating the formation of larger aromatic compounds.

- Amide Formation : The benzamide structure can be synthesized through reactions with benzoyl chloride derivatives, making it useful for producing amide-based compounds.

Biological Research

Enzyme Inhibition and Protein-Ligand Interactions

The compound has been utilized in biological studies to investigate enzyme inhibition and protein-ligand interactions. Its unique structural features enhance binding affinity through hydrophobic interactions, which can modulate enzyme activity.

Case Study: Enzyme Inhibition

Research has shown that derivatives of N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide can effectively inhibit specific enzymes, providing insights into potential therapeutic applications for diseases that involve these enzymes.

Material Science

Mechanically Adaptable Crystals

Recent studies have highlighted the potential of N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide in creating mechanically adaptable molecular crystals. These crystals can undergo plastic deformation without losing integrity, making them suitable for flexible smart materials and devices.

| Property | Value |

|---|---|

| Hardness | Measured via indentation tests |

| Indentation Modulus | Quantified through mechanical testing |

| Young's Modulus | Characterized using micro-focus synchrotron X-ray diffraction |

Applications in Smart Materials

The ability of these crystals to bend and return to their original shape opens avenues for applications in flexible electronics and actuators, where mechanical flexibility is crucial.

Advanced Materials Production

N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide is also being explored for its potential in producing advanced materials with unique properties such as:

- High Thermal Stability : The trifluoromethyl group contributes to thermal stability, making it suitable for high-temperature applications.

- Electronic Characteristics : Its electronic properties can be tailored for use in organic electronics, contributing to the development of light-weight and flexible electronic devices.

Mechanism of Action

The mechanism of action of N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Table 1: Substituent-Based Comparison

Key Observations :

- Ethynyl vs. Piperazine Groups : The ethynyl group in the target compound enhances rigidity and π-bond interactions, whereas the piperazine moiety in 3-ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-phenyl)benzamide introduces basicity and solubility .

- Trifluoromethyl Position : Moving the -CF₃ group from the 3-position (target compound) to the 4-position (e.g., N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide ) alters steric hindrance and electronic effects, impacting binding affinity in biological systems .

Key Observations :

- The target compound’s synthesis via Sonogashira coupling (19–27% yield) is less efficient compared to oxidative amination methods (63% yield) used for N-phenyl-4-(trifluoromethoxy)benzamide .

- Palladium-based catalysts are critical for introducing ethynyl groups, while copper catalysts dominate aryl ether formations in pesticides like diflufenican .

Critical Analysis of Structural and Functional Divergence

- Electron-Withdrawing Effects: The -CF₃ group in the target compound increases electrophilicity, whereas -OCH₃ or -NO₂ groups in analogues (e.g., N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide) enhance resonance stabilization .

- Biological Specificity : Ethynyl groups improve target selectivity in kinase inhibitors, while bromopyrazolopyrimidine moieties (e.g., N-(3-(3-bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide ) confer affinity for nucleotide-binding domains .

Biological Activity

N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, synthesis, mechanism of action, and potential applications, supported by relevant research findings and data tables.

The synthesis of N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide typically involves the following steps:

- Formation of the Ethynyl Group : Achieved through a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst.

- Formation of the Benzamide Structure : This is accomplished by reacting an amine with a benzoyl chloride derivative under basic conditions.

These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors.

The biological activity of N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide is primarily attributed to its interactions with specific molecular targets. The ethynyl group facilitates π-π interactions with aromatic residues in proteins, while the trifluoromethyl group enhances binding affinity through hydrophobic interactions. These interactions can modulate enzyme activity or receptor functions, leading to various biological effects.

Case Studies and Research Findings

Recent studies have highlighted various biological activities associated with this compound:

- Anticancer Activity : In vitro studies have demonstrated that derivatives similar to N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide exhibit cytotoxic effects against several cancer cell lines. For instance, compounds derived from benzamides showed significant activity against human leukemia and breast cancer cells, with IC₅₀ values indicating potent antiproliferative effects .

- Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor. Research indicates that it can inhibit specific enzymes involved in cancer cell proliferation, suggesting its utility in cancer therapeutics .

- Antimicrobial Properties : Preliminary evaluations show that N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide exhibits antifungal activity against various fungal strains. The compound's efficacy was assessed through bioassays demonstrating inhibition rates comparable to standard antifungal agents .

Table 1: Biological Activity Summary

Q & A

Basic: What are the standard synthetic routes for N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Nitration of a benzene derivative to introduce the nitro group, using sulfuric acid as a catalyst .

- Step 2 : Functionalization with a trifluoromethyl group via electrophilic substitution or coupling reactions (e.g., using CF₃I or trifluoromethylating agents) .

- Step 3 : Introduction of the ethynylphenyl group via Sonogashira coupling, employing palladium catalysts and copper iodide under inert conditions .

- Step 4 : Amidation to form the benzamide core, often using carbodiimide coupling agents (e.g., EDC or DCC) with a tertiary amine base .

Purification is achieved through column chromatography or crystallization .

Basic: How is N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide characterized post-synthesis?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with the trifluoromethyl group appearing as a singlet (~δ 120-130 ppm in ¹³C NMR) .

- Infrared Spectroscopy (IR) : Peaks at ~1680 cm⁻¹ (amide C=O) and ~2200 cm⁻¹ (alkyne C≡C) validate functional groups .

- Mass Spectrometry (LC/MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- Elemental Analysis : Validates purity by matching experimental and theoretical C, H, N, and F percentages .

Advanced: How can synthesis be optimized to improve yield and purity?

Optimization strategies include:

- Reaction Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Catalyst Screening : Testing palladium/copper systems (e.g., Pd(PPh₃)₄ with CuI) for Sonogashira coupling efficiency .

- Flow Chemistry : Continuous flow reactors minimize side reactions and improve scalability .

- Purification : Use of preparative HPLC or recrystallization with optimized solvent mixtures (e.g., EtOAc/hexane) to isolate high-purity product .

Advanced: How to resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability or off-target effects. Mitigation approaches:

- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple cell lines to confirm specificity .

- Target Validation : Use CRISPR/Cas9 knockout models or siRNA silencing to verify involvement of suspected enzymes/receptors .

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., thiadiazole or oxadiazole derivatives) to identify structure-activity relationships .

- Metabolic Stability Tests : Assess hepatic microsomal stability to rule out pharmacokinetic confounders .

Basic: What are the primary biological targets of this compound?

Based on structural analogs:

- Kinase Inhibition : The trifluoromethylbenzamide moiety may inhibit tyrosine kinases (e.g., EGFR or VEGFR) by binding to ATP pockets .

- Epigenetic Modulation : Interaction with histone deacetylases (HDACs) due to the amide group’s zinc-binding capability .

- Apoptosis Induction : Thiadiazole-like derivatives activate caspase-3/7 pathways in cancer cells .

Target identification requires surface plasmon resonance (SPR) or thermal shift assays .

Advanced: What safety protocols mitigate mutagenicity risks during handling?

- Ames Testing : Pre-screening for mutagenicity using Salmonella typhimurium strains (e.g., TA98 and TA100) .

- Ventilation : Use fume hoods and closed systems to prevent inhalation of airborne particles .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection are mandatory .

- Waste Management : Neutralize reactive intermediates (e.g., nitro groups) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.